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molecular formula C3H4Cl3NO2 B086459 2,2,2-Trichloroethyl carbamate CAS No. 107-69-7

2,2,2-Trichloroethyl carbamate

Cat. No. B086459
M. Wt: 192.42 g/mol
InChI Key: QPLJYAKLSCXZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956121B2

Procedure details

Me-PRX (150 g) is dissolved in toluene (450 ml) at room temperature. The mixture is then heated to reflux. At reflux, 2,2,2-trichloroethyl-chloroformate (120 ml) is added dropwise for about 2.5 hours. After about 3 hours at reflux, the reaction mixture is cooled, and ammonia 20% (300 ml) and water (300 ml) is added. The organic phase is separated and washed with water (500 ml), followed by brine (500 ml). The organic phase is then separated, dried over MgSO4, filtered. Toluene is then removed under reduced pressure to give 280.2 g of the 2,2,2-trichloroethyl carbamate of paroxetine. The carbamate is then hydrolyzed according to procedures set forth, for example, in Examples 5-7 to give paroxetine base. Paroxetine base may then be converted into the desired polymorphic form of, e.g., the hydrochloride acid addition salt such as the hemihydrate, anhydrate or solvate form as disclosed herein.
[Compound]
Name
Me-PRX
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:9])([Cl:8])[CH2:3][O:4][C:5](Cl)=[O:6].[NH3:10].O>C1(C)C=CC=CC=1>[C:5](=[O:6])([O:4][CH2:3][C:2]([Cl:9])([Cl:8])[Cl:1])[NH2:10]

Inputs

Step One
Name
Me-PRX
Quantity
150 g
Type
reactant
Smiles
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
ClC(COC(=O)Cl)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
At reflux
TEMPERATURE
Type
TEMPERATURE
Details
After about 3 hours at reflux
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Toluene is then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCC(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 280.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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